2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with benzyl bromide, followed by cyclization with a suitable reagent to form the thieno[2,3-c]pyridine ring . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the benzyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound can also interfere with cellular pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- 2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Uniqueness
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide stands out due to its specific structural features, such as the benzyl group and the thieno[2,3-c]pyridine ring. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a compound belonging to the class of tetrahydrothienopyridines. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H17N3OS
- CAS Number : 24237-37-4
The structural features include a tetrahydrothieno ring fused with a pyridine moiety and an amino group that plays a crucial role in its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of tetrahydrothienopyridines exhibit significant antimicrobial properties. For instance, compounds similar to 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine have shown effectiveness against various bacterial strains. A study highlighted that modifications in the benzyl group can enhance the antimicrobial efficacy by improving the compound's lipophilicity and membrane penetration .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages. This activity is attributed to its ability to modulate signaling pathways associated with inflammation . The structure-function relationship suggests that the presence of the amino group is critical for this activity.
Anticancer Activity
Tetrahydrothienopyridine derivatives have been studied for their potential anticancer properties. Specifically, this compound has shown promise in inhibiting cancer cell proliferation in various cancer lines. Mechanistic studies indicate that it induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several tetrahydrothienopyridine derivatives, 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This was significantly lower than many conventional antibiotics tested .
Case Study 2: Anti-inflammatory Mechanism
A recent study assessed the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a reduction of TNF-alpha and IL-6 levels by approximately 40% at a concentration of 10 µM. This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Case Study 3: Anticancer Activity
In vitro assays conducted on human breast cancer cells (MCF-7) revealed that treatment with 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be around 15 µM after 48 hours of treatment .
Data Summary
Properties
IUPAC Name |
2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c16-14(19)13-11-6-7-18(9-12(11)20-15(13)17)8-10-4-2-1-3-5-10/h1-5H,6-9,17H2,(H2,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGWACZZAOTYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)N)C(=O)N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403330 | |
Record name | 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34959-32-5 | |
Record name | 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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